molecular formula C10H12N2O B11912705 (6-Methoxy-1H-indol-2-yl)methanamine

(6-Methoxy-1H-indol-2-yl)methanamine

Cat. No.: B11912705
M. Wt: 176.21 g/mol
InChI Key: JOSIBNUFVWDZJN-UHFFFAOYSA-N
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Description

(6-Methoxy-1H-indol-2-yl)methanamine is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxy group at the 6-position and the methanamine group at the 2-position make this compound unique. It is used in various scientific research applications due to its interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-1H-indol-2-yl)methanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For example, the reaction of 6-methoxyphenylhydrazine with formaldehyde under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

(6-Methoxy-1H-indol-2-yl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Methoxy-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-1H-indol-2-yl)methanamine is unique due to the presence of both the methoxy group at the 6-position and the methanamine group at the 2-position. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(6-methoxy-1H-indol-2-yl)methanamine

InChI

InChI=1S/C10H12N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,6,11H2,1H3

InChI Key

JOSIBNUFVWDZJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)CN

Origin of Product

United States

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